molecular formula C15H17N3O B8141244 1-Phenyl-6,6-dimethyl-7beta-amino-6,7-dihydro-1H-indazole-4(5H)-one

1-Phenyl-6,6-dimethyl-7beta-amino-6,7-dihydro-1H-indazole-4(5H)-one

Cat. No.: B8141244
M. Wt: 255.31 g/mol
InChI Key: YQXYBOWFDDVLST-AWEZNQCLSA-N
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Description

1-Phenyl-6,6-dimethyl-7beta-amino-6,7-dihydro-1H-indazole-4(5H)-one is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-6,6-dimethyl-7beta-amino-6,7-dihydro-1H-indazole-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indazole Core: This can be achieved through the cyclization of hydrazones with appropriate electrophiles.

    Introduction of the Phenyl Group: This step often involves a Friedel-Crafts acylation reaction.

    Amination: The amino group is introduced through nucleophilic substitution reactions, often using ammonia or amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-6,6-dimethyl-7beta-amino-6,7-dihydro-1H-indazole-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or phenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated compounds in the presence of a base for nucleophilic substitution.

Major Products

    Oxidation: Oxidized indazole derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-Phenyl-6,6-dimethyl-7beta-amino-6,7-dihydro-1H-indazole-4(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Phenyl-6,6-dimethyl-7beta-amino-6,7-dihydro-1H-indazole-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-2,3-dimethylindazole: Similar structure but lacks the amino group.

    1-Phenyl-6,6-dimethylindazole: Similar structure but lacks the amino group and the dihydro component.

    1-Phenyl-7-aminoindazole: Similar structure but lacks the dimethyl groups.

Uniqueness

1-Phenyl-6,6-dimethyl-7beta-amino-6,7-dihydro-1H-indazole-4(5H)-one is unique due to the presence of both the dimethyl groups and the amino group, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(7R)-7-amino-6,6-dimethyl-1-phenyl-5,7-dihydroindazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-15(2)8-12(19)11-9-17-18(13(11)14(15)16)10-6-4-3-5-7-10/h3-7,9,14H,8,16H2,1-2H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXYBOWFDDVLST-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=C(C1N)N(N=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(=O)C2=C([C@@H]1N)N(N=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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